Product packaging for tert-Amylisocyanide(Cat. No.:CAS No. 13947-76-7)

tert-Amylisocyanide

Cat. No.: B078233
CAS No.: 13947-76-7
M. Wt: 97.16 g/mol
InChI Key: ZANHUOZJSFYTKD-UHFFFAOYSA-N
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Description

tert-Amylisocyanide is a highly valuable, sterically hindered aliphatic isocyanide extensively utilized in synthetic organic chemistry and drug discovery research. Its primary research value lies in its role as a crucial building block in multicomponent reactions (MCRs), most notably the Ugi reaction. In this powerful one-pot transformation, this compound reacts with a carbonyl compound (aldehyde or ketone), an amine, and a carboxylic acid to form a complex α-acylamino amide adduct. The tert-amyl (1,1-dimethylpropyl) group confers significant steric bulk, which can influence the reaction's stereoselectivity, rate, and the stability of the final product, making it superior to less hindered isocyanides for constructing specific molecular architectures.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11N B078233 tert-Amylisocyanide CAS No. 13947-76-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-isocyano-2-methylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-5-6(2,3)7-4/h5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZANHUOZJSFYTKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)[N+]#[C-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60373424
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13947-76-7
Record name Butane, 2-isocyano-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60373424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Significance in Contemporary Chemical Science

The isocyanide functional group (-N≡C) in tert-amylisocyanide is characterized by a linear structure and a unique electronic distribution, with resonance forms contributing to both nucleophilic and electrophilic character. vulcanchem.com This duality allows it to participate in a wide array of chemical reactions, making it a versatile building block in organic synthesis.

One of the most prominent roles of this compound is in multicomponent reactions (MCRs), such as the Passerini and Ugi reactions. vulcanchem.com These reactions are highly efficient for creating complex molecules from simple starting materials in a single step, which is particularly valuable in the synthesis of pharmaceutical intermediates and other fine chemicals. vulcanchem.com The bulky tert-amyl group can influence the stereochemical outcome of these reactions and impart specific physical properties to the resulting products.

Furthermore, this compound serves as a ligand in coordination and organometallic chemistry. vulcanchem.com It forms stable complexes with various transition metals, acting as a strong σ-donor and a π-acceptor, similar to carbon monoxide. vulcanchem.com These metal complexes exhibit interesting electronic and structural properties and are being explored for their potential in catalysis. Research has shown that nickel complexes of this compound are active in the polymerization of isocyanides. aip.orgresearchgate.net

Scope and Research Trajectories

Electronic Structure Elucidation through Advanced Spectroscopic Methods

Advanced spectroscopic techniques, coupled with sophisticated computational modeling, are pivotal in unraveling the intricate electronic structure of this compound and its derivatives.

X-ray Absorption Near-Edge Structure (XANES) Analysis

X-ray Absorption Near-Edge Structure (XANES) spectroscopy serves as a powerful tool for probing the local atomic and electronic structure of materials. iucr.org It is particularly valuable for investigating non-crystalline systems like catalysts and enzymes. unimelb.edu.auaip.org In the context of this compound, XANES analysis, especially at the K-edge of a coordinated metal like nickel, can provide detailed information about bonding and the geometry of the complex. unimelb.edu.au The pre-edge features in a XANES spectrum are indicative of bound-state transitions and reflect the local molecular structure. iucr.org

The prediction of XANES spectra through computational methods is crucial for interpreting experimental data. Various theoretical approaches are employed to simulate these spectra, with the goal of accurately reproducing experimental features. unimelb.edu.auaip.org The development of computational databases of XANES spectra, such as the XASdb which contains over 500,000 K-edge spectra, has become a significant resource for the research community. nih.gov Machine learning techniques are increasingly being used to analyze these large datasets to predict structural information from XAS spectra. arxiv.orgwhiterose.ac.uk

One prominent computational package for XANES calculations is FDMNES, which utilizes the finite difference method. unimelb.edu.auresearchgate.net Another widely used approach is implemented in the FEFF software. unimelb.edu.au Comparisons between theoretical spectra generated by these different methods and experimental data are essential for validating and refining the theoretical models. unimelb.edu.auaip.org For instance, in studies of a nickel-activated this compound complex, both FDMNES and FEFF have been used, showing both similarities and differences in their predictions, particularly in the energy region below 8360 eV. unimelb.edu.au

The accuracy of these predictions is highly dependent on the model used, such as the size of the molecular cluster considered in the calculation. unimelb.edu.au Full-cluster modeling is often necessary to accurately reproduce the experimental XANES spectra, as it accounts for changes in bonding determined by the complete molecular environment. unimelb.edu.au

The Finite Difference Method (FDM) is a powerful full-potential approach for calculating XANES spectra. acs.orgru.nlunimelb.edu.au It solves the Schrödinger equation on a grid of points, avoiding the muffin-tin approximation for the potential, which can be a limitation in other methods. researchgate.netresearchgate.net This makes FDM particularly suitable for complex and asymmetric molecules where the muffin-tin approximation may fail. unimelb.edu.auaip.orgresearchgate.net

FDM has been successfully applied to study a variety of systems, from metal-organic complexes to biological molecules. acs.orgnih.govhzdr.de In the context of isocyanide complexes, FDM implemented in codes like FDMNES has been used to simulate XANES spectra and gain insights into the electronic structure. unimelb.edu.aunih.gov However, for very large molecular clusters, achieving a converged solution with FDM can be computationally demanding. unimelb.edu.auaip.org To address this, advancements such as the use of sparse solvers have been implemented to accelerate FDM calculations, making them more feasible for complex systems on standard computers. researchgate.net

The method's ability to provide a good description of the XANES features from the pre-edge region to higher energies makes it a valuable tool for comprehensive electronic structure analysis. acs.org

The Finite Element Method (FEM) offers another avenue for the computational refinement of XANES spectra. unimelb.edu.auaip.org While FDM discretizes the problem domain into a grid of points, FEM divides it into smaller, simpler subdomains called finite elements. saylor.org This approach has proven to be highly effective, in some cases providing excellent agreement with experimental data where simpler models were less successful. unimelb.edu.auaip.org

In a study of an activated nickel (t-amylisocyanide) complex, developments in the finite element method yielded results that were in excellent agreement with the experimental XANES data, highlighting its potential for accurately modeling complex systems. unimelb.edu.auaip.org Computational modeling using Finite Element Analysis (FEA) is a well-established practice in various fields for simulating and analyzing complex problems. nih.gov

To achieve high accuracy in the simulation of X-ray Absorption Fine Structure (XAFS), which includes both the XANES and the Extended X-ray Absorption Fine Structure (EXAFS) regions, full-potential modeling is essential. unimelb.edu.au This approach avoids the muffin-tin approximation, which assumes a spherically symmetric potential around each atom and a constant potential in the interstitial regions. researchgate.netresearchgate.net

The Finite Difference Method (FDM) is a key full-potential technique used in XAFS calculations. ru.nlunimelb.edu.au A computational package named FDMX has been developed for general XAFS calculations over an extended energy range using a full-potential model. researchgate.netresearchgate.net This package calculates the photoelectron wavefunction on an energy-dependent spatial mesh, allowing for a complete representation of all scattering paths. unimelb.edu.auresearchgate.net This capability is crucial for accurately modeling the XANES region, which is highly sensitive to the details of the electronic potential. unimelb.edu.au Full-potential methods have been shown to be critical for correctly simulating the pre-edge structures in the XANES spectra of some nickel-isocyanide complexes. researchgate.netresearchgate.net

Finite Element Method in XANES Computational Refinement.

Density Functional Theory (DFT) for Electronic State Characterization

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating the electronic structure of molecules. rsc.orgnih.gov It is widely used to characterize the electronic states of isocyanide complexes, including those of this compound. acs.orgresearchgate.netscispace.com DFT calculations can provide valuable information about molecular geometries, orbital energies, and the nature of chemical bonds. acs.orgxmu.edu.cn

For instance, DFT has been employed to study the bonding in germanium-isocyanide adducts, revealing back-bonding from the germanium lone pair to the π* orbital of the isocyanide ligand. scispace.com In studies of molybdenum-isocyanide complexes, DFT calculations have been used in conjunction with spectroscopic data to elucidate the stereochemistry of different isomers. acs.org The B3LYP functional is a commonly used method in these types of DFT studies. acs.orgosu.edu

Furthermore, Time-Dependent DFT (TDDFT) is a powerful extension of DFT used to calculate excited-state properties and simulate UV-vis spectra. acs.orgacs.org This method has been applied to understand the electronic transitions in rhenium-isocyanide complexes, helping to explain their temperature-dependent emission behavior. researchgate.net DFT calculations can also be used to predict vibrational frequencies, which can be compared with experimental infrared spectra to confirm the structure of reaction products, such as the adducts formed from the reaction of carbenes with tert-butyl isocyanide. osu.edu

Table 1: Investigated Properties of this compound and Related Compounds using Theoretical and Computational Methods

Compound/SystemProperty InvestigatedComputational Method(s)Key FindingsReference(s)
Activated Nickel (t-amylisocyanide) ComplexXANES SpectraFDMNES, FEFF 8.2, Finite Element MethodFull cluster modeling is crucial for accuracy. Finite element method showed excellent agreement with experimental data. unimelb.edu.auaip.org
Iron PentacarbonylFe K-edge XANESFinite Difference Method (FDM), TDDFTFDM provides good features for the rising edge and beyond, while TDDFT describes the pre-edge region well. acs.org
Isocyanide Ni Complex3D Local Structure from XANESFull-potential FDMDemonstrated the ability to extract information on bond angles in addition to bond lengths. researchgate.net
Germanium-isocyanide AdductMetal-isocyanide bondingDensity Functional Theory (DFT)Revealed back-bonding from the germanium lone pair to the π* orbital of the isocyanide. scispace.com
Molybdenum-isocyanide ComplexesStereochemistry and IsomerizationDensity Functional Theory (DFT)Elucidated the structures of different isomers in solution. acs.org
Rhenium-isocyanide ComplexesElectronic States and Emission PropertiesTime-Dependent DFT (TDDFT)Explained temperature-dependent emission behavior by identifying non-radiative relaxation pathways. researchgate.net

Conformational Analysis and Dynamics

Theoretical investigations into the oligomeric structures of isocyanides have provided fundamental insights into the early stages of polymerization and the establishment of helical order. While specific studies focusing exclusively on this compound oligomers are not extensively detailed in the provided search results, broader computational studies on related polyisocyanides, such as poly(tert-butyl isocyanide), offer valuable transferable knowledge.

Molecular mechanics calculations have been employed to explore the conformational landscape of oligo- and polyisocyanides. For instance, studies on the hexadecamer of t-butyl isocyanide have shown that it adopts a helical middle section with disordered end sections. ru.nl This suggests that even in relatively short oligomers, the propensity for helical formation is strong, driven by steric interactions between the bulky side groups.

Extended Hückel theory has also been applied to understand the electronic and steric effects influencing the polymer structure. ru.nl Calculations on a series of polyisocyanides, including the hypothetical (H-N=C<)n, (CH3-N=C<)n, and ((CH3)3C-N=C<)n, revealed that steric effects are more dominant than electronic effects in determining the polymer's conformation. ru.nl For the sterically demanding poly(tert-butylisocyanide), a relatively stiff 4-fold helix (often referred to as a 4/1 helix) is predicted. ru.nlroaldhoffmann.com This is in contrast to the hypothetical, less hindered poly(isocyanide), which has a broader range of accessible helical conformations. ru.nl

These theoretical findings underscore the critical role of the bulky tert-amyl group in dictating a rigid, helical structure in the corresponding polymer. The steric hindrance between the side chains forces the polymer backbone to twist into a helical arrangement to minimize unfavorable interactions.

The helical nature of polyisocyanides is a defining characteristic, and theoretical predictions have been instrumental in understanding this phenomenon. The helical structure arises from restricted rotation around the single bonds of the polymer backbone, a phenomenon known as atropisomerism. ru.nl

Computational studies have consistently predicted a helical conformation for polyisocyanides with bulky side groups. ru.nlkpi.ua Molecular orbital and molecular mechanics calculations indicate that repulsion between the lone pairs of the imino groups in the polyisocyanide chain favors a departure from a planar structure. ru.nl

For poly(tert-butyl isocyanide), a close analog to poly(this compound), theoretical analyses propose a stiff helical structure. ru.nl The stability of this helix is such that it has been possible to resolve racemic mixtures of poly(tert-butyl isocyanide) into their left- and right-handed helical enantiomers using chiral chromatography. ru.nlru.nl This experimental observation provides strong validation for the theoretical predictions of a stable helical conformation.

While the primary driving force for helicity is steric, the specific parameters of the helix, such as the pitch and the number of repeating units per turn, are influenced by the nature of the side chain. Theoretical studies on various polyisocyanides have shown that the helical angle is influenced by the steric bulk of the substituent groups. ru.nl For poly(tert-butyl isocyanide), a 4/1 helical structure is often proposed. roaldhoffmann.com Given the structural similarity, a comparable helical conformation is expected for poly(this compound).

It is important to note that while a rigid helical rod-like structure is the dominant model, some studies have suggested the possibility of more flexible or undulating chain structures, particularly for polymers with less bulky or more flexible side chains. ru.nl However, for polymers with rigid and bulky substituents like the tert-amyl group, the rigid helical model is strongly supported by theoretical predictions.

Coordination Chemistry and Organometallic Complexes Involving Tert Amylisocyanide

Ligand Behavior and Coordination Modes

tert-Amylisocyanide as a Ligand in Transition Metal Chemistry

This compound, like other isocyanides, is a versatile ligand in transition metal chemistry, capable of forming stable complexes with a wide array of transition metals, particularly those in low oxidation states. vulcanchem.com Its bonding to a metal center is characterized by a combination of strong σ-donation from the lone pair on the carbon atom and π-acceptance into the empty π* orbitals of the isocyanide group. vulcanchem.com This σ-donor/π-acceptor characteristic is analogous to that of carbon monoxide (CO), a ubiquitous ligand in organometallic chemistry. vulcanchem.com

The electronic properties of this compound can be compared to other common isocyanide ligands. Generally, alkyl isocyanides are considered stronger σ-donors and weaker π-acceptors than CO. wikipedia.org The bulky tert-amyl group influences the steric environment around the metal center, which can affect the number of ligands that can coordinate, the geometry of the resulting complex, and the reactivity of the metal center. wikipedia.org The linear C-N≡C geometry of the isocyanide functional group minimizes its cone angle, which can, in some cases, allow for the formation of complexes with high coordination numbers. wikipedia.org

The coordination of this compound to a metal center can be represented by two primary resonance structures: R-N≡C ↔ R-N⁺=C⁻. This resonance highlights the dual nature of the isocyanide ligand, with the carbon atom being susceptible to nucleophilic attack and the nitrogen atom possessing nucleophilic character. vulcanchem.com This electronic flexibility allows this compound to stabilize metals in various oxidation states, including unusual ones. vulcanchem.comwikipedia.org

The coordination of this compound can lead to the formation of homoleptic complexes (containing only one type of ligand) as well as heteroleptic complexes (containing multiple types of ligands). The stoichiometry and structure of these complexes often mirror those of their metal carbonyl counterparts. wikipedia.org For example, complexes analogous to binary metal carbonyls, such as Fe₂(CO)₉, have been prepared with isocyanide ligands. wikipedia.org

Electron Counting Formalisms for Isocyanide Ligands

The stability and reactivity of organometallic complexes, including those containing this compound, are often rationalized using the 18-electron rule. This rule posits that stable transition metal complexes tend to have a total of 18 valence electrons in the metal's outermost shell, comprising the metal's d-electrons and the electrons donated by the ligands. There are two common methods for electron counting: the neutral ligand model and the ionic model.

In the neutral ligand model , the metal is considered to be in a zero-oxidation state. The ligands are then classified based on the number of electrons they donate. This compound, being a neutral molecule with a lone pair on the carbon atom, is classified as a two-electron donor. scribd.com

The isocyanide ligand is generally classified as an 'L-type' ligand, indicating a neutral, two-electron donor Lewis base. wikipedia.org This is in contrast to 'X-type' ligands, which are one-electron donors as neutral species but two-electron donors as anions.

The 18-electron rule is a useful guideline but not universally followed. Complexes with 16 or other electron counts are also common, particularly for metals on the right side of the transition series in square planar geometries, or when steric hindrance from bulky ligands prevents the coordination of a sufficient number of ligands to reach 18 electrons.

Structural Characterization of Activated Complexes

The Activated Nickel (this compound) Complex

An important example of a complex involving this compound is the activated nickel(this compound) molecule, which serves as a key intermediate in the nickel-catalyzed polymerization of isocyanides. unimelb.edu.au The structure of this complex, with the chemical formula C₃₁H₅₃Cl₂N₅NiO₈, has been investigated using X-ray crystallography. aip.org This technique revealed a complex structure with significant disorder. unimelb.edu.au

Further elucidation of the electronic and geometric structure of this activated complex has been pursued using X-ray Absorption Near Edge Structure (XANES) spectroscopy. unimelb.edu.auaip.org XANES is a powerful tool for probing the local environment of a specific atom within a molecule, even in non-crystalline or disordered systems. unimelb.edu.au Theoretical calculations, such as those employing the Finite Difference Method (FDM), have been used to model the XANES spectra of the activated nickel(this compound) complex. unimelb.edu.auaip.org Comparisons between the theoretically predicted and experimentally measured XANES spectra provide a rigorous test for different theoretical approaches and can refine our understanding of the molecule's structure. unimelb.edu.au These studies are crucial for understanding the active centers of catalysts and the mechanisms of catalytic reactions. unimelb.edu.au

The activated complex is a large, asymmetric molecule, which presents a significant challenge for theoretical modeling. unimelb.edu.au However, successful modeling of its XANES spectrum can provide valuable information about bond lengths and the bonding interactions between the nickel atom and the surrounding ligands. unimelb.edu.au

Elucidation of Local Structure in Catalytic Organometallic Intermediates

The determination of the precise local structure of catalytic organometallic intermediates is crucial for understanding reaction mechanisms at a molecular level. mpg.de While techniques like X-ray crystallography are invaluable for characterizing stable, crystalline compounds, they are often not applicable to transient or reactive intermediates under actual catalytic conditions. aps.org

Techniques like X-ray absorption spectroscopy (XAS), including both XANES and Extended X-ray Absorption Fine Structure (EXAFS), are particularly well-suited for this purpose. unimelb.edu.auresearchgate.net These methods can provide information about the coordination number, bond distances, and the types of atoms surrounding a specific element, even in non-crystalline samples or solutions. researchgate.net For instance, near-ambient pressure X-ray photoelectron spectroscopy has been used to determine the structure of reaction intermediates during steady-state catalytic reactions on surfaces. aps.org

In the context of complexes involving this compound, these techniques can be used to probe the local environment of the metal center in catalytic intermediates. unimelb.edu.au This information is vital for understanding how the ligand influences the catalytic activity of the metal. The combination of experimental spectroscopic data with theoretical calculations, such as Density Functional Theory (DFT), can provide a detailed and consistent picture of the structure of these intermediates. mpg.de Such studies have revealed that the local structure of a catalytic intermediate under reaction conditions can differ from that observed under static, ultra-high vacuum conditions, highlighting the dynamic nature of catalytic systems. aps.org

Ligand Exchange and Dissociation Kinetics

Ligand exchange and dissociation are fundamental processes in the chemistry of coordination complexes and play a critical role in many catalytic cycles. The kinetics of these reactions provide insight into the lability of ligands and the mechanisms of substitution reactions.

For transition metal complexes, ligand substitution can occur through several mechanisms, primarily associative, dissociative, or interchange pathways. nih.gov In a dissociative mechanism , the rate-determining step is the cleavage of the bond between the metal and the leaving ligand, forming a lower-coordinate intermediate. This is often favored by complexes with bulky ligands, where steric crowding is relieved in the transition state. In an associative mechanism , the incoming ligand first coordinates to the metal center, forming a higher-coordinate intermediate, followed by the departure of the leaving ligand. This is more common for complexes that are coordinatively unsaturated or have accessible coordination sites.

The kinetics of ligand exchange reactions involving isocyanide ligands can be influenced by both electronic and steric factors. The strong σ-donating ability of isocyanides can strengthen the metal-ligand bond, potentially slowing down dissociative exchange. Conversely, the steric bulk of a ligand like this compound could promote a dissociative pathway by increasing steric strain in the ground state of the complex.

Studies on the ligand exchange reactions of related cobalt(III)-Schiff base complexes have shown that the rates of exchange are significantly influenced by the nature of the axial ligands. rsc.org Eyring analysis of the temperature dependence of the reaction rates revealed that differences in the entropy of activation, rather than the enthalpy of activation, were the primary factor controlling the relative ligand exchange rates, consistent with a dissociative mechanism. rsc.org While specific kinetic data for this compound ligand exchange is not extensively detailed in the provided context, the principles from related systems suggest that its steric bulk would likely favor a dissociative or interchange-dissociative (Id) mechanism. The rate of such a reaction would be expected to be first-order in the concentration of the metal complex and largely independent of the concentration of the incoming ligand.

Catalytic Applications and Mechanistic Studies

Nickel-Catalyzed Polymerization of Isocyanides

The polymerization of isocyanides, catalyzed by nickel(II) salts, is a significant reaction that yields poly(isocyanides), which possess a rigid, helical polymer backbone. The steric properties of the isocyanide substituent, such as the bulky tert-amyl group, play a crucial role in the polymerization process and the characteristics of the resulting polymer.

The active species in the nickel(II)-catalyzed polymerization of isocyanides have been a subject of detailed investigation. Initial studies proposed that the predominant species under polymerization conditions is a square planar [Ni(C≡N-R)₄]²⁺ complex. wikipedia.org The polymerization process is initiated by the nucleophilic attack of a molecule, such as an amine, on a coordinated isocyanide ligand. wikipedia.orgwikipedia.org

This initiation involves two primary steps:

Coordination of the nucleophile (e.g., an amine) to the nickel center. wikipedia.org

Migration of the amine to the isocyano carbon atom, resulting in the formation of a nickel-carbene complex. wikipedia.orgwikipedia.org

This nickel-carbene complex is considered a key active species in the polymerization propagation. wikipedia.orgfishersci.co.ukfishersci.pt Specifically, in the polymerization of tert-butyl isocyanide, an intermediate nickel-carbene complex, Ni(CN-t-C₄H₉)₃C{NHCH(CH₃)C₆H₅}NH-t-C₄H₉₂, was isolated and characterized. wikipedia.org

More recent studies utilizing sterically hindered isocyanides and dialkyldithiophosphate ligands have allowed for the isolation of monomeric cationic Ni(II) complexes that provide a "snapshot" of the initial polymerization steps. fishersci.sefishersci.be These investigations, using X-ray, IR, and NMR spectroscopy, have suggested that the key active species might be a formamidinyl species rather than a carbene. fishersci.sefishersci.be

The activated nickel (t-amylisocyanide) complex, specifically tri(tert-pentyl isocyanide) [benzylamino(tert-pentylamino)carbene] nickel(II) perchlorate, has been identified as an important active species. fishersci.no Its structure and electronic properties have been studied using advanced spectroscopic techniques to understand the nature of the active center in these catalytic systems. fishersci.nofishersci.ca The use of salicylaldiminato neutral nickel catalysts has also been explored for polymerization, highlighting the importance of the ligand structure in defining the catalyst's activity and the properties of the resulting polymer. loradchemical.com

The determination of the structure of reaction intermediates is crucial for understanding the polymerization mechanism. X-ray diffraction and various spectroscopic techniques have been instrumental in characterizing these transient species.

The general square planar structure of the initial nickel(II) isocyanide complex was confirmed by an X-ray analysis of tetrakis(2,6-diisopropylphenyl isocyanide)nickel(II) perchlorate. wikipedia.org For complexes with tert-amylisocyanide, such as Ni(C≡N-t-C₅H₁₁)₄(ClO₄)₂, characterization was facilitated by their improved solubility compared to tert-butyl analogues. wikipedia.org

Table 1: Spectroscopic Data for Ni(C≡N-t-C₅H₁₁)₄(ClO₄)₂

Spectroscopic Technique Observation Reference
¹³C NMR Isocyanide carbon resonance shifts from 155.1 ppm (free ligand) to 113.7 ppm. wikipedia.org

The structure of the crucial intermediate formed after the nucleophilic attack has been a focus of intense study. X-ray absorption spectroscopy (XAS), including Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near Edge Structure (XANES), combined with single-crystal X-ray diffraction, has provided direct evidence for a carbene-like ligand in the active complex. fishersci.co.ukfishersci.pt The activated nickel (t-amylisocyanide) molecule, tri(tert-pentyl isocyanide) [benzylamino(tert-pentylamino)carbene] nickel(II) perchlorate, was identified as a key intermediate. fishersci.no Its structure reveals the nickel atom coordinated by three isocyanide ligands and a fourth isocyanide that has reacted with benzylamine (B48309) to form a coordinated carbene. fishersci.no

However, alternative intermediate structures have also been identified. Under conditions designed to suppress polymerization using bulky ligands, X-ray crystallography revealed the formation of a five-membered nickel-metallacycle resulting from the coupling of three isocyanides. fishersci.se In another instance with a highly congested ligand set, an intermediate containing only two coupled isocyanides was isolated and characterized by X-ray diffraction, proposed to be a formamidinyl species. fishersci.se

Table 2: Selected Bond Lengths (Å) and Angles (deg) for a Formamidinyl Intermediate

Parameter Value Reference
Ni(1)–S(1) 2.3020(8) fishersci.se
Ni(1)–S(2) 2.2187(9) fishersci.se
Ni(1)–N(1) 1.894(2) fishersci.se
Ni(1)–C(2) 1.880(3) fishersci.se
S(1)–Ni(1)–S(2) 88.06(7) fishersci.se

The polymerization of isocyanides catalyzed by nickel(II) is proposed to proceed via a "Merry-Go-Round" mechanism. fishersci.co.ukfishersci.ptfishersci.se This mechanism involves the stepwise insertion of isocyanide monomers into the growing polymer chain, which remains attached to the nickel center.

The process begins with the formation of an initial active species, which is widely held to be a nickel-carbene complex formed from the reaction of a coordinated isocyanide with a nucleophile. wikipedia.org The propagation step then occurs through a series of consecutive insertion reactions of isocyanide molecules into the nickel-carbene bond. wikipedia.orgwikipedia.org This repeated insertion around the nickel center leads to the growth of the helical polymer chain. wikipedia.org

Recent findings have introduced nuances to this pathway. Studies on sterically hindered systems suggest that the key catalytic species driving the "merry-go-round" might be a formamidinyl species, not a carbene. fishersci.sefishersci.be This alternative proposal stems from the isolation and characterization of complexes that capture the initial stages of isocyanide coupling, where polymerization is suppressed. fishersci.se Regardless of the precise nature of the active species (carbene or formamidinyl), the fundamental concept of the Merry-Go-Round mechanism remains the consecutive insertion of monomers at the metallic center.

Reaction Intermediate Structure Determination.

Broader Catalytic Roles in Synthetic Processes

Beyond polymerization, the catalytic systems involving this compound are models for understanding active centers in more complex environments.

X-ray Absorption Near Edge Structure (XANES) spectroscopy is a powerful technique for probing the electronic structure and coordination environment of metal centers in non-crystalline materials, such as synthetic catalysts. fishersci.nofishersci.ca The activated nickel (t-amylisocyanide) complex has served as a crucial model system for such investigations. fishersci.nofishersci.ca

Theoretical studies of the XANES spectra for the activated complex, tri(tert-pentyl isocyanide) [benzylamino(tert-pentylamino)carbene] nickel(II) perchlorate, have been performed to test and refine computational models. fishersci.nofishersci.ca This complex represents a significant challenge for theoretical methods due to its large size and low symmetry. fishersci.no By comparing predicted XANES spectra with experimental data, researchers can validate theoretical approaches, which can then be applied to understand the active sites in less-defined, non-crystalline catalytic systems. fishersci.nofishersci.ca Successful modeling of the XANES spectra provides valuable information not just on atomic locations but also on the nature of the chemical bonding at the catalytic active center. fishersci.no These studies are vital for the rational design of new and improved catalysts for various synthetic applications. fishersci.ca

Advanced Synthetic Methodologies Utilizing Tert Amylisocyanide

Multi-component Reactions in Organic Synthesis

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates structural elements from each starting material. nih.gov These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them invaluable tools in drug discovery and materials science. nih.govfrontiersin.org Isocyanide-based multi-component reactions (IMCRs) are a prominent class of MCRs, and tert-amylisocyanide is a frequently employed isocyanide component due to its steric bulk and electronic properties. frontiersin.org

Application in Ugi-Type Reactions

The Ugi four-component reaction (U-4CR) is a cornerstone of MCR chemistry, classically involving the condensation of an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-aminoacyl amide derivative. wikipedia.orgorganic-chemistry.org The reaction is typically exothermic and proceeds rapidly, often to completion within minutes of adding the isocyanide. wikipedia.org The versatility of the Ugi reaction allows for the synthesis of a vast number of compounds by varying the four starting components, making it a powerful tool for generating chemical libraries for drug screening. wikipedia.orgorganic-chemistry.org

The mechanism of the Ugi reaction is thought to begin with the formation of an imine from the aldehyde and amine. organic-chemistry.org Subsequent protonation by the carboxylic acid activates the imine for nucleophilic attack by the isocyanide. This is followed by a second nucleophilic addition of the carboxylate anion and a final, irreversible Mumm rearrangement to yield the stable bis-amide product. wikipedia.org

This compound has been successfully utilized in various Ugi-type reactions. For instance, in the development of reductive Ugi-type reactions, tertiary amides can be partially reduced to form hemiaminal intermediates, which then react with an isocyanide, such as tert-butyl isocyanide (a compound structurally similar to this compound), and a suitable acid component. nih.gov This strategy has been applied to the late-stage functionalization of bioactive molecules. nih.gov

Furthermore, variations of the Ugi reaction have expanded its scope. The enol-Ugi reaction, for example, employs enols as the acidic component, leading to the formation of polysubstituted heterocyclic enamines. mdpi.com Another variation involves the use of an aminoborane (B14716983) to generate the iminium ion intermediate, allowing for the use of secondary amines under non-acidic conditions. organic-chemistry.org

Formation of Tetrazole-Containing Scaffolds

The tetrazole ring is a significant structural motif in medicinal chemistry, often serving as a bioisosteric replacement for carboxylic acids and cis-amides. researchgate.netcore.ac.uk This is due to its similar acidity and ability to participate in hydrogen bonding, coupled with enhanced metabolic stability. researchgate.netcore.ac.uk Consequently, numerous FDA-approved drugs incorporate a tetrazole moiety. core.ac.uk

Multi-component reactions provide a highly convergent and efficient route to synthesize diverse tetrazole-containing scaffolds. core.ac.uk The Ugi tetrazole reaction is a prominent example, where hydrazoic acid (HN₃), often generated in situ from trimethylsilyl (B98337) azide (B81097) (TMSN₃), replaces the carboxylic acid component in the classic Ugi reaction. nih.govnih.gov This reaction allows for the one-pot synthesis of α-amino tetrazole derivatives from an aldehyde, an amine, an isocyanide, and TMSN₃. nih.gov

Research has demonstrated the successful application of this methodology using various components. For example, a study on the iridium-catalyzed reductive Ugi-type reaction showed that the reaction of a hemiaminal intermediate (generated from a tertiary amide) with tert-butyl isocyanide and TMSN₃ smoothly yielded the corresponding α-amino tetrazole product in high yield. nih.gov This highlights the utility of isocyanides like this compound in the construction of these important heterocyclic systems.

The synthesis of bi- and tricyclic scaffolds featuring a tetrazole ring has also been achieved through a sequence involving an Ugi tetrazole reaction followed by an intramolecular Pictet-Spengler reaction. nih.gov This approach demonstrates the power of combining MCRs with subsequent cyclization reactions to rapidly build molecular complexity. nih.gov

Strategic Incorporation in Complex Molecule Construction

The design and synthesis of novel bioactive molecules is a central focus of medicinal chemistry and drug development. beilstein-journals.orgmdpi.com This process often involves the creation of analogs of known bioactive compounds or the de novo design of molecules that can interact with specific biological targets. beilstein-journals.orgnih.gov Multi-component reactions, particularly those involving isocyanides like this compound, are powerful tools in this endeavor due to their ability to rapidly generate libraries of structurally diverse compounds. nih.govfrontiersin.org

Design and Synthesis of Bioactive Analogs

The structural diversity accessible through Ugi and other isocyanide-based multi-component reactions makes them highly suitable for the synthesis of bioactive analogs. By systematically varying the starting materials, chemists can generate large libraries of related compounds for biological screening. wikipedia.org This approach is particularly valuable in lead optimization, where subtle structural modifications can lead to significant improvements in potency, selectivity, and pharmacokinetic properties.

The products of Ugi reactions, α-aminoacyl amides, are considered peptidomimetics, meaning they mimic the structure of peptides and can potentially interact with biological targets that recognize peptides. organic-chemistry.orgorganic-chemistry.org This makes the Ugi reaction a valuable tool for developing new therapeutic agents.

The synthesis of tetrazole-containing compounds via the Ugi tetrazole reaction is another key strategy in the design of bioactive analogs. core.ac.uk Given that the tetrazole ring is a well-established bioisostere of the carboxylic acid group, this reaction allows for the direct incorporation of this important pharmacophore into complex molecules. researchgate.netcore.ac.uk This can lead to the development of new drug candidates with improved properties compared to their carboxylic acid-containing counterparts.

The following table provides examples of reactants that can be used in a Ugi-type reaction to generate diverse molecular scaffolds.

Aldehyde/KetoneAmineCarboxylic Acid / Acid SurrogateIsocyanide
BenzaldehydeAnilineAcetic AcidThis compound
CyclohexanoneBenzylamine (B48309)Formic AcidThis compound
FormaldehydePiperidineHydrazoic Acid (from TMSN₃)This compound
AcetoneMorpholineBenzoic AcidThis compound

Future Directions and Emerging Research Avenues

Development of Novel Computational Models for Isocyanide Reactivity

Advancements in computational chemistry are set to provide deeper insights into the reactivity of isocyanides. Theoretical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the mechanisms of isocyanide reactions. researchgate.net For instance, computational models have been used to investigate the reaction between isocyanides and carboxylic acids, revealing a concerted α-addition mechanism that leads to a Z-acyl imidate. researchgate.net These models help explain the reactivity observed in complex reaction environments. researchgate.net

Future computational work will likely focus on refining these models to more accurately predict reaction outcomes and kinetics. The MPWB1K functional, for example, has shown promise in providing accurate kinetic data for reactions involving isocyanides, although it may underestimate reaction exothermicities. rsc.org The development of more sophisticated models will be instrumental in elucidating the frontier orbital interactions that govern the amphiphilic nature of isocyanides, allowing them to react with both nucleophiles and electrophiles at the carbon atom. acs.org

A notable area of investigation has been the use of X-ray Absorption Near-Edge Structure (XANES) spectroscopy to study activated nickel (t-amylisocyanide) complexes, which are active species in the nickel-catalyzed polymerization of isocyanides. unimelb.edu.auresearchgate.netunimelb.edu.au These studies, which compare experimental data with theoretical predictions, are vital for testing and improving computational approaches for very large and complex molecular clusters. researchgate.netunimelb.edu.au

Exploration of New Catalytic Transformations

The ability of tert-amylisocyanide to act as a ligand for transition metals opens up a vast landscape for the discovery of new catalytic transformations. vulcanchem.com Metal-organic frameworks (MOFs) are emerging as versatile heterogeneous catalysts that combine the advantages of both homogeneous and heterogeneous catalysis, such as high efficiency, selectivity, and reusability. rsc.org The functionalization of MOFs with isocyanide-binding metal centers could lead to novel catalysts for a variety of organic reactions. rsc.org

Research into transition metal complexes with isocyanide ligands is an active field, with a focus on their potential to stabilize unusual oxidation states and facilitate novel reactivity patterns. vulcanchem.com One of the key reaction types involving isocyanides is nucleophilic addition at the carbon atom, which is often activated by a metal center. mdpi.com Computational studies have shown that the mechanism of nucleophilic addition of amines to metal-bound isocyanides is a stepwise associative process. mdpi.com Understanding these mechanisms is crucial for designing new and more efficient catalytic systems.

Future efforts will likely concentrate on expanding the scope of metal-catalyzed reactions involving this compound. This includes the development of catalysts for asymmetric synthesis and the exploration of new multicomponent reactions that can rapidly build molecular complexity. frontiersin.org

Expansion of Synthetic Utility in Medicinal Chemistry

This compound and other isocyanides are valuable building blocks in the synthesis of complex organic molecules, including pharmaceutical intermediates and fine chemicals. vulcanchem.com Their utility in multicomponent reactions (MCRs), such as the Ugi and Passerini reactions, makes them particularly attractive for creating diverse molecular libraries for drug discovery. vulcanchem.comfrontiersin.org

A key application of this compound has been demonstrated in the synthesis of compounds with potential therapeutic applications. For instance, it has been used in the synthesis of small molecules that interfere with the replication of the H1N1 influenza A virus. nih.gov In one synthetic route, this compound was a key reagent in a multicomponent reaction to produce a tetrazole-containing compound with anti-influenza activity. nih.gov

Future research in this area will likely focus on leveraging the unique reactivity of this compound to access novel molecular scaffolds with biological activity. frontiersin.org The development of new isocyanide-based MCRs will continue to be a priority, enabling the efficient synthesis of complex and diverse compound libraries for screening against various biological targets. frontiersin.org The insights gained from both computational modeling and new catalytic discoveries will undoubtedly fuel the expansion of this compound's role in medicinal chemistry.

Q & A

Q. Q. What peer-review criteria are critical for manuscripts focusing on tert-amylisocyanide?

  • Methodological Answer : Reviewers should verify:
  • Spectral Data Accessibility : Upload original NMR/FIR files to repositories like Zenodo.
  • Negative Results : Inclusion of failed experiments (e.g., incompatible solvents).
  • Ethical Compliance : Proper disposal protocols for toxic byproducts .

Interdisciplinary Applications

Q. Q. How can tert-amylisocyanide be applied in bioorthogonal chemistry, and what are the methodological challenges?

  • Methodological Answer : Its rapid Staudinger ligation with azides is useful for live-cell labeling. Challenges include cellular toxicity mitigation (test via MTT assays) and improving aqueous solubility via PEGylation .

Q. Q. What interdisciplinary collaborations enhance tert-amylisocyanide research (e.g., materials science vs. medicinal chemistry)?

  • Methodological Answer : Partner with computational chemists to model reaction pathways and materials scientists to develop inert matrices for controlled release. Jointly publish in hybrid journals (e.g., ACS Applied Materials & Interfaces) .

Q. Tables for Reference

Parameter Optimal Value Analytical Method Reference
Synthesis Yield65–75%Gravimetric Analysis
Purity Threshold>98%GC-MS
Stability (25°C, air)<24 hoursDegradation Kinetics

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.